Fmoc-D-asp-NH2
Overview
Description
Fmoc-D-asp-NH2 is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
Fmoc-Modified Amino Acids and Short Peptides are simple bio-inspired building blocks for the fabrication of functional materials . Fmoc is widely used as a main amine protecting group in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Chemical Reactions Analysis
Fmoc-Asp-NH2 is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Physical And Chemical Properties Analysis
The empirical formula of Fmoc-D-asp-NH2 is C19H18N2O5. Its CAS Number is 200335-40-6 and its molecular weight is 354.36 .Scientific Research Applications
Cell Culture and Tissue Engineering
Fmoc-D-asp-NH2, along with similar dipeptides, has been utilized in creating hydrogels that mimic the extracellular matrix, supporting cell viability and growth. These hydrogels have been shown to effectively imitate the integrin-binding RGD peptide of fibronectin, facilitating cell culture applications without needing covalent connections between functional groups (Liyanage et al., 2015).
Drug Delivery Systems
In the context of drug delivery, Fmoc-D-asp-NH2 has been involved in the synthesis of oligopeptides aimed at bone targeting. Such peptides, when conjugated with drugs, show selective distribution to the bone, indicating potential for targeted therapy applications, particularly in treating conditions like osteoporosis without the adverse effects typically associated with systemic treatments (Sekido et al., 2001).
Peptide Synthesis and Modifications
The use of Fmoc-D-asp-NH2 in peptide synthesis has been demonstrated to provide advantages, particularly in the synthesis of peptides containing hydrophobic amino acids. Its application can lead to improved yields and purity of the synthesized peptides, overcoming challenges related to the coupling of hydrophobic amino acids (Rovero et al., 2009). Additionally, this derivative plays a role in the development of novel protecting groups that prevent aspartimide formation during peptide synthesis, enhancing the homogeneity and yield of aspartyl-containing peptides (Behrendt et al., 2015).
Environmental and Safety Applications
Beyond biomedical applications, research has explored the use of modified biochar composites for environmental remediation, such as arsenic removal from water. Although not directly involving Fmoc-D-asp-NH2, this research demonstrates the broader context in which similar chemical modifications are applied to address critical environmental safety issues (Lin et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRMWRHTRSQVJJ-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427179 | |
Record name | Fmoc-D-aspartic acid alpha-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-asp-NH2 | |
CAS RN |
200335-41-7 | |
Record name | Fmoc-D-aspartic acid alpha-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 200335-41-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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